5-(3-Carboxyphenyl)-2-chloropyridine-3-carboxylic acid
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Overview
Description
5-(3-Carboxyphenyl)-2-chloropyridine-3-carboxylic acid is a multifunctional aromatic carboxylic acid This compound is characterized by the presence of a pyridine ring substituted with a carboxyphenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxyphenyl)-2-chloropyridine-3-carboxylic acid typically involves the reaction of 3-chloropyridine-2,5-dicarboxylic acid with 3-carboxybenzene. The reaction is carried out under solvothermal conditions, which involve heating the reactants in a solvent at high temperatures and pressures. This method ensures the formation of the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvent, temperature, and pressure are critical factors in achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxyphenyl)-2-chloropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(3-Carboxyphenyl)-2-chloropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of coordination compounds and metal-organic frameworks.
Biology: Investigated for its potential as a fluorescent probe for detecting specific molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 5-(3-Carboxyphenyl)-2-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Carboxyphenyl)-2-furoic acid
- 4-(3-Carboxyphenyl)picolinic acid
- 1-Substituted 5-oxopyrrolidine-3-carboxylic acids
Uniqueness
5-(3-Carboxyphenyl)-2-chloropyridine-3-carboxylic acid is unique due to its combination of a pyridine ring with a carboxyphenyl group and a chlorine atom. This structure provides distinct chemical reactivity and potential for forming coordination compounds with diverse structural and functional properties .
Properties
IUPAC Name |
5-(3-carboxyphenyl)-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-10(13(18)19)5-9(6-15-11)7-2-1-3-8(4-7)12(16)17/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJYTYUFSOKDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687447 |
Source
|
Record name | 5-(3-Carboxyphenyl)-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-34-6 |
Source
|
Record name | 5-(3-Carboxyphenyl)-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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